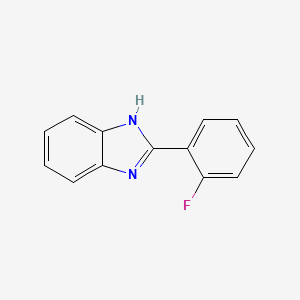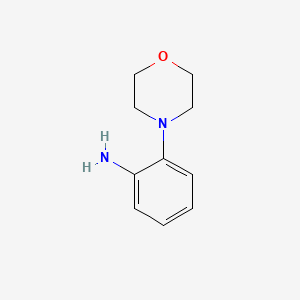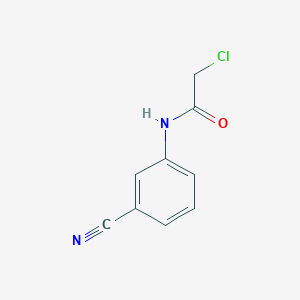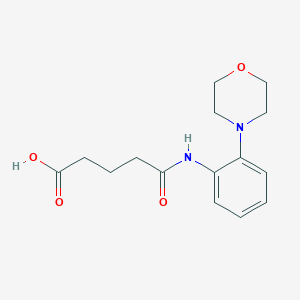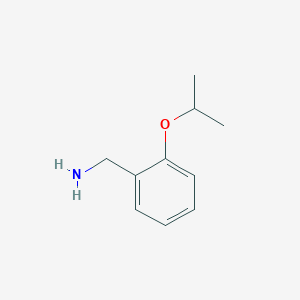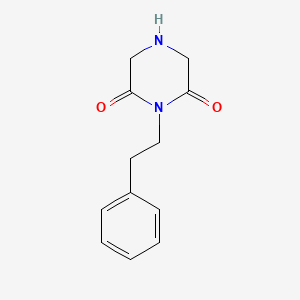
1-(2-Phenylethyl)piperazine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)piperazine-2,6-dione is a chemical compound with the molecular formula C12H14N2O2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 1-(2-Phenylethyl)piperazine-2,6-dione involves several steps. The yield is 94%, and the melting point is 142 °C . The synthesis method allows for the production of CRBN ligands as well as the drug Aminoglutethimide . The intermediate acid 3 is obtained by concentrating the combined organic layer under reduced pressure .Molecular Structure Analysis
The molecular structure of 1-(2-Phenylethyl)piperazine-2,6-dione is represented by the linear formula C12H14N2O2 . The InChI code is 1S/C12H14N2O2/c15-11-8-13-9-12(16)14(11)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2 .Physical And Chemical Properties Analysis
1-(2-Phenylethyl)piperazine-2,6-dione has a molecular weight of 218.26 . It is a light yellow liquid .Aplicaciones Científicas De Investigación
It’s worth noting that the research applications of a chemical compound can be vast and varied, depending on the field of study. They can be used in fields like life science, material science, chemical synthesis, chromatography, and analytical research . The methods of application or experimental procedures would depend on the specific research context and objectives.
-
Treatment of Sickle Cell Disease and β-Thalassemia
- Field : Medical Chemistry
- Application : A series of novel substituted piperidine-2,6-dione derivatives have been described for their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels . These are useful for the treatment of sickle cell disease and β-thalassemia .
- Method : The exact method of application is not specified in the source, but it likely involves pharmaceutical administration of the compound .
- Results : The results suggest that these compounds can potentially ameliorate symptoms in sickle cell disease and β-thalassemia patients .
-
Identification and Analysis in Seized Materials
- Field : Forensic Science
- Application : Piperazines, a class of compounds to which “1-(2-Phenylethyl)piperazine-2,6-dione” belongs, are often analyzed in seized materials for forensic purposes .
- Method : Various analytical methods such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy are used .
- Results : The results of these analyses can help identify the presence and quantity of piperazines in seized materials .
-
Synthesis of Other Compounds
- Field : Organic Chemistry
- Application : Compounds like “1-(2-Phenylethyl)piperazine-2,6-dione” can be used as building blocks in the synthesis of other complex organic compounds .
- Method : The exact method of application would depend on the specific synthesis procedure and the target compound .
- Results : The results would be the successful synthesis of the target compound .
-
Pharmaceutical Research
- Field : Pharmaceutical Research
- Application : “1-(2-Phenylethyl)piperazine”, a compound similar to “1-(2-Phenylethyl)piperazine-2,6-dione”, is used in pharmaceutical research .
- Method : The compound can be used in the development and testing of new drugs .
- Results : The results would depend on the specific research context and objectives .
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-phenylethyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-8-13-9-12(16)14(11)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHWPKXZICRGPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353639 |
Source


|
| Record name | 1-(2-phenylethyl)piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)piperazine-2,6-dione | |
CAS RN |
247128-18-3 |
Source


|
| Record name | 1-(2-phenylethyl)piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

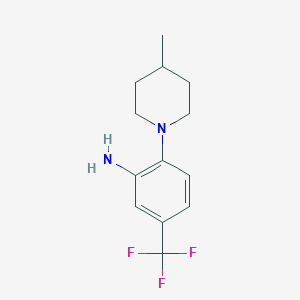
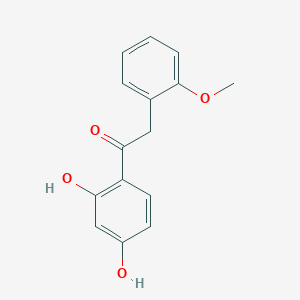
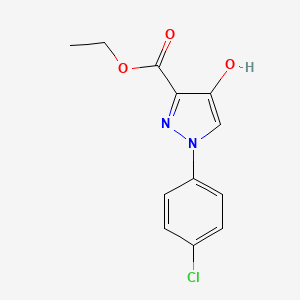
![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)
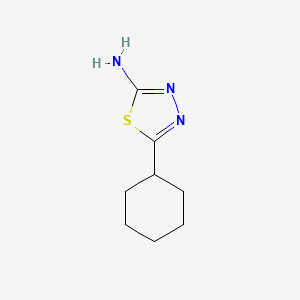
![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)
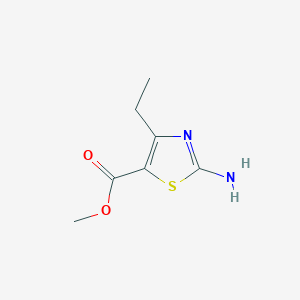
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)
